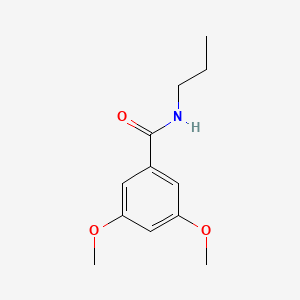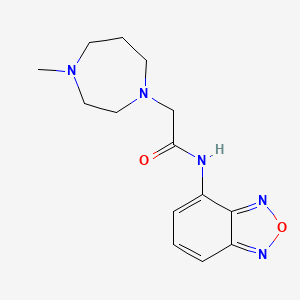![molecular formula C17H20N4O B14931793 (2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B14931793.png)
(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE is a synthetic organic compound characterized by its unique structure, which includes two 1,3-dimethyl-1H-pyrazol-4-yl groups attached to a cyclopentanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of 1,3-dimethyl-1H-pyrazole from suitable precursors such as acetylacetone and hydrazine hydrate under acidic conditions.
Aldol Condensation: The key step in the synthesis is the aldol condensation reaction between the pyrazole derivatives and cyclopentanone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis and high yield. The use of automated systems for monitoring reaction conditions and product purification is also common.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of the pyrazole groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated pyrazole rings.
Substitution: Substituted derivatives with different functional groups replacing the pyrazole rings.
Applications De Recherche Scientifique
2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE: A similar compound with only one pyrazole group.
1,3-DIMETHYL-1H-PYRAZOL-4-YL derivatives: Compounds with variations in the substituents on the pyrazole ring.
Uniqueness
2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE is unique due to its symmetrical structure and the presence of two pyrazole groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C17H20N4O |
|---|---|
Poids moléculaire |
296.37 g/mol |
Nom IUPAC |
(2Z,5E)-2,5-bis[(1,3-dimethylpyrazol-4-yl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C17H20N4O/c1-11-15(9-20(3)18-11)7-13-5-6-14(17(13)22)8-16-10-21(4)19-12(16)2/h7-10H,5-6H2,1-4H3/b13-7-,14-8+ |
Clé InChI |
HXHIXFIRGGZGFB-MFUUIURDSA-N |
SMILES isomérique |
CC1=NN(C=C1/C=C/2\CC/C(=C/C3=CN(N=C3C)C)/C2=O)C |
SMILES canonique |
CC1=NN(C=C1C=C2CCC(=CC3=CN(N=C3C)C)C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14931713.png)
![13-cyclopropyl-6-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14931721.png)
![2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14931728.png)
![6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931734.png)



![3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14931766.png)
![2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14931771.png)
![3-[(3,4-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931774.png)
![N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931776.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B14931780.png)
![Methyl 4,5-dimethoxy-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B14931799.png)
![6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931804.png)
